molecular formula C5H5ClN2O B1429619 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1393567-40-2

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B1429619
CAS No.: 1393567-40-2
M. Wt: 144.56 g/mol
InChI Key: CROPSQMCIJGGOL-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the chloro and cyclopropyl groups in its structure enhances its chemical reactivity and potential for various applications.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-chloro-5-cyclopropyl-1,2,4-oxadiazole, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study by Maftei et al., derivatives of 1,2,4-oxadiazoles were synthesized and tested against multiple human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity. For instance, a derivative with an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) demonstrated high selectivity towards renal cancer cell lines as well .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Activity Level
3-Chloro-5-cyclopropyl derivativeOVXF 8992.76High Selectivity
Another derivativePXF 17529.27Moderate
Additional derivativeRXF 4861.143Very High

The mechanism of action appears to involve induction of apoptosis in cancer cells, making these compounds suitable candidates for further development as anticancer therapeutics .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also been studied for its antimicrobial properties. Compounds containing oxadiazole rings have shown broad-spectrum activity against various pathogens.

Case Study: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity at concentrations lower than those of standard antibiotics .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)Activity Level
Oxadiazole AS. aureus32High
Oxadiazole BE. coli64Moderate

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, providing a pathway for developing new antibacterial agents .

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, compounds based on the oxadiazole framework have been explored for other therapeutic uses:

  • Anti-inflammatory Effects : Some studies indicate that oxadiazoles may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
  • Antiviral Activity : Research has also pointed towards potential antiviral applications against viruses such as HIV and hepatitis B .

Comparison with Similar Compounds

Biological Activity

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which is notable for its diverse biological activities. The presence of the oxadiazole ring contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C6H7ClN2O
  • Molecular Weight : Approximately 160.58 g/mol
  • Structure : The compound features a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the oxadiazole ring.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds within the oxadiazole class exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Study Findings

  • Minimum Inhibitory Concentration (MIC) : The antibacterial activity was evaluated using the MIC method against strains such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The results demonstrated that this compound possesses a promising antibacterial profile.
    Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
    E. coli5015
    K. pneumoniae10012
    S. aureus15010
    B. cereus2008
  • Comparison with Standard Antibiotics : In comparative studies, this compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin, suggesting its potential as an alternative therapeutic agent .

Anticancer Activity

The anticancer properties of oxadiazoles have been increasingly recognized. Preliminary studies indicate that this compound may also exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF7) and prostate cancer (PC3). The results showed significant inhibition of cell proliferation.
    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)12.5
    PC3 (Prostate Cancer)10.0
  • Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROPSQMCIJGGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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